4,4'-Bi-4H-1,2,4-triazole
Overview
Description
4,4’-Bi-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is particularly interesting due to its unique structure, which consists of two 1,2,4-triazole rings connected by a single bond. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bi-4H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with suitable electrophiles. One common method is the cyclization of diacylhydrazines with aromatic amines in the presence of dehydrating agents such as phosphorus pentoxide or zinc chloride . Another approach involves the use of trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride, which provides aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via nucleophilic intramolecular cyclization .
Industrial Production Methods
Industrial production of 4,4’-Bi-4H-1,2,4-triazole often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired purity and yield. The use of microwave-induced cyclodehydration and ceric ammonium nitrate catalyzed oxidative cyclization are also explored for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bi-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using hydrazine or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in polyethylene glycol as a reaction medium.
Reduction: Hydrazine or sodium borohydride under mild conditions.
Substitution: Various alkyl or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
4,4’-Bi-4H-1,2,4-triazole has a wide range of applications in scientific research:
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of high-energy-density materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4,4’-Bi-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen-bonding and dipole interactions. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole derivatives are known to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to stabilize intermediates during chemical reactions also contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different nitrogen atom positions.
1,2,4-Triazole: The parent compound with a single triazole ring, widely used in medicinal chemistry.
Tetrazole: Contains four nitrogen atoms in the ring and exhibits similar pharmacological properties.
Uniqueness
4,4’-Bi-4H-1,2,4-triazole is unique due to its dimeric structure, which enhances its stability and reactivity compared to its monomeric counterparts. This structural feature allows it to form more stable complexes with metal ions and exhibit higher biological activity .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c1-5-6-2-9(1)10-3-7-8-4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYNPUWAAJSGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342905 | |
Record name | 4,4'-Bi-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16227-15-9 | |
Record name | 4,4'-Bi-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole as revealed by the research?
A1: Both research articles [, ] primarily focus on the successful synthesis and confirmation of the 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole structure through X-ray crystallography. This technique provides valuable insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its potential interactions and properties.
Q2: Why is the synthesis of 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole noteworthy for the scientific community?
A2: While the provided articles [, ] do not delve into specific applications of this compound, the synthesis itself represents a contribution to the field of heterocyclic chemistry. The confirmed structure could serve as a foundation for further research exploring potential applications in areas such as material science, catalysis, or medicinal chemistry.
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